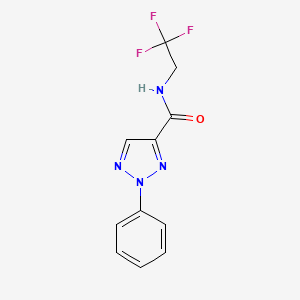

2-phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide

Description

2-Phenyl-N-(2,2,2-trifluoroethyl)-2H-1,2,3-triazole-4-carboxamide (CAS: 1060895-56-8) is a triazole-based carboxamide derivative with the molecular formula C₁₁H₉F₃N₄O and a molecular weight of 270.2106 g/mol . Its structure comprises a 1,2,3-triazole core substituted at position 2 with a phenyl group and at position 4 with a carboxamide moiety bearing a 2,2,2-trifluoroethyl side chain.

Properties

IUPAC Name |

2-phenyl-N-(2,2,2-trifluoroethyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N4O/c12-11(13,14)7-15-10(19)9-6-16-18(17-9)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNTUVYLBGQXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs can be categorized based on:

Triazole core modifications (substituent positions and electronic effects).

Carboxamide side-chain variations (e.g., sulfamoyl, alkyl, or aryl groups).

Fluorinated substituents (impact on lipophilicity and pharmacokinetics).

Below is a detailed comparison with select analogs:

*Estimated based on molecular formula from .

Critical Insights from Comparative Data

Triazole vs. Benzodiazepine/Pyrazole Cores :

- The 1,2,3-triazole core in the target compound enables hydrogen bonding via its nitrogen atoms, contrasting with the pyrazole’s electrophilic carboxaldehyde (e.g., in ) or the benzodiazepine’s sedative pharmacophore (e.g., in ) .

- The 2-phenyl substitution on the triazole may enhance aromatic stacking interactions compared to unsubstituted analogs.

Carboxamide Side-Chain Effects: The trifluoroethyl group in the target compound increases lipophilicity (logP ~2.5–3.0) and metabolic resistance compared to the sulfamoylaminoethyl group in , which improves water solubility but may reduce membrane permeability . Fluorinated side chains (e.g., trifluoroethyl) are associated with higher CYP450 stability compared to non-fluorinated analogs, as seen in benzodiazepine derivatives .

Fluorine Substitution :

- The 2,2,2-trifluoroethyl group in the target compound provides strong electron-withdrawing effects, stabilizing the carboxamide bond against hydrolysis. This contrasts with the 3-trifluoromethyl group in the pyrazole analog , which primarily enhances steric bulk.

Research Findings and Implications

- IDO1 Inhibition : Triazole-4-carboxamides with aryl and fluorinated substituents (e.g., the target compound) show moderate to strong IDO1 inhibition (IC₅₀ ~0.1–10 µM), though exact data for the target remains under investigation .

- Toxicological Profile : The trifluoroethyl group reduces hepatic toxicity risks compared to chlorinated benzodiazepines (e.g., ), which are associated with CNS depression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.